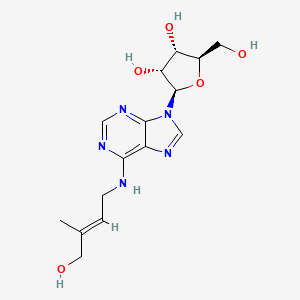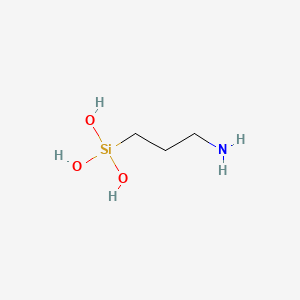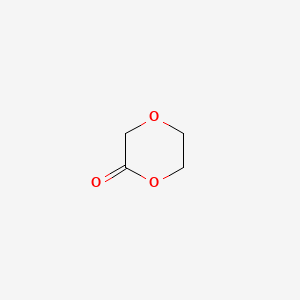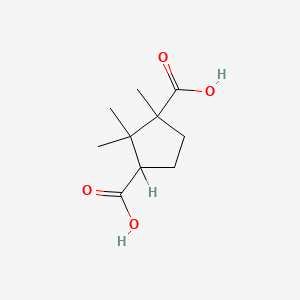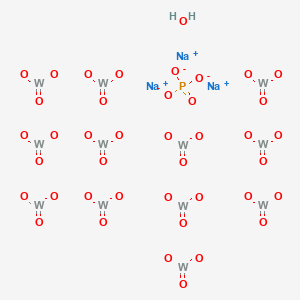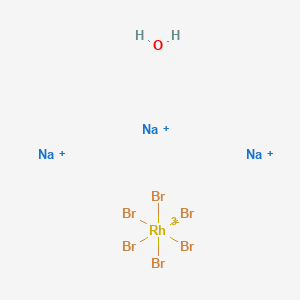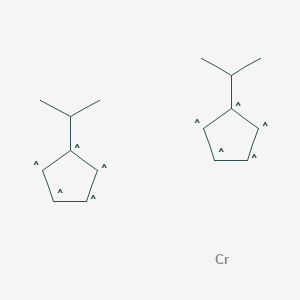
4-(Cyclohexylcarbonyl)pyridine
説明
“4-(Cyclohexylcarbonyl)pyridine” is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. It is a derivative of pyridine, which is an aromatic heterocyclic compound .
Chemical Reactions Analysis
Pyridine derivatives, like “this compound”, are important heterocyclic compounds used in pharmaceuticals and organic synthesis . They can undergo various chemical reactions due to their aromatic nature .科学的研究の応用
Synthesis of Pyridine Derivatives
4-(Cyclohexylcarbonyl)pyridine and related pyridine derivatives have significant applications in the synthesis of complex organic compounds. For instance, they are involved in novel multi-component processes for synthesizing pyrindines and tetrahydroquinolines, as demonstrated in a study by Yehia, Polborn, & Müller (2002). This process includes a coupling–isomerization–alkylation–cyclocondensation sequence, highlighting the versatility of pyridine derivatives in complex organic syntheses.
Catalysis and Chemical Reactions
Pyridine derivatives are also key in catalysis and various chemical reactions. For example, polystyrene-immobilized pyrrolidine, which is related to pyridine chemistry, was developed as a highly efficient and recyclable catalyst for asymmetric Michael addition reactions, with high yields and selectivity as reported by Miao & Wang (2008). Additionally, pyridines can be synthesized in a one-pot process from various carbonyl compounds, as described by Abbiati et al. (2003), demonstrating the utility of pyridine derivatives in synthesizing complex molecules.
Material Science and Polymer Chemistry
In material science and polymer chemistry, pyridine derivatives play a crucial role. For instance, new diamines containing pyridine heterocyclic groups have been synthesized and used in creating polymers with significant thermal stability and optical properties, as researched by Liaw, Wang, & Chang (2007). These polymers exhibit unique characteristics like high dielectric constants and strong fluorescence, making them useful in various industrial applications.
Environmental Applications
Pyridine derivatives are also being studied for environmental applications. For example, research on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system was conducted by Li et al. (2017). This study is crucial for understanding how to remove harmful nitrogen heterocyclic compounds from water, showcasing the environmental relevance of pyridine chemistry.
将来の方向性
Research on nitrogen-containing heterocyclic compounds, like “4-(Cyclohexylcarbonyl)pyridine”, continues to be of interest due to their importance in various fields such as electronics, biology, optics, pharmacology, and material sciences . Future research may focus on the development of new synthesis methods, exploration of their pharmacological effects, and their applications in various industries .
特性
IUPAC Name |
cyclohexyl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTGIHAIWOHFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186576 | |
| Record name | Ketone, cyclohexyl 4-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32921-23-6 | |
| Record name | Cyclohexyl-4-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32921-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, cyclohexyl 4-pyridyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032921236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, cyclohexyl 4-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



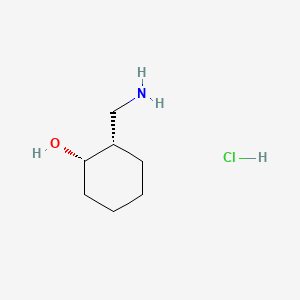
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide](/img/structure/B6592929.png)
